molecular formula C27H21NO B14514268 3-Anilino-1,2,3-triphenylprop-2-en-1-one CAS No. 63255-42-5

3-Anilino-1,2,3-triphenylprop-2-en-1-one

Cat. No.: B14514268
CAS No.: 63255-42-5
M. Wt: 375.5 g/mol
InChI Key: PPVKQCCJAWGYFG-UHFFFAOYSA-N
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Description

3-Anilino-1,2,3-triphenylprop-2-en-1-one is an organic compound with the molecular formula C27H21NO. It is a derivative of chalcone, a class of compounds known for their diverse biological activities. The structure of this compound includes an aniline group attached to a triphenylprop-2-en-1-one backbone, making it a unique and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Anilino-1,2,3-triphenylprop-2-en-1-one typically involves the condensation of aniline with benzaldehyde derivatives under basic conditions. One common method is the Claisen-Schmidt condensation, where aniline reacts with benzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Anilino-1,2,3-triphenylprop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols or amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

3-Anilino-1,2,3-triphenylprop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Anilino-1,2,3-triphenylprop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to changes in cellular processes. For example, its potential anticancer activity may involve the inhibition of specific enzymes or signaling pathways that are crucial for cancer cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 3-Anilino-1-(2-nitrophenyl)-2-propen-1-one
  • 3-Anilino-1,3-diphenylprop-2-en-1-one
  • 3-Anilino-5,5-dimethyl-2-cyclohexen-1-one

Uniqueness

3-Anilino-1,2,3-triphenylprop-2-en-1-one is unique due to its specific structural features, such as the triphenylprop-2-en-1-one backbone and the presence of an aniline group. These structural characteristics contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

CAS No.

63255-42-5

Molecular Formula

C27H21NO

Molecular Weight

375.5 g/mol

IUPAC Name

3-anilino-1,2,3-triphenylprop-2-en-1-one

InChI

InChI=1S/C27H21NO/c29-27(23-17-9-3-10-18-23)25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)28-24-19-11-4-12-20-24/h1-20,28H

InChI Key

PPVKQCCJAWGYFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)NC3=CC=CC=C3)C(=O)C4=CC=CC=C4

Origin of Product

United States

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